6-fluoro-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-fluoro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHVSCYKBLZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of pyrazole derivatives with fluorinated pyridine compounds. One common method includes the refluxing of pyrazole with a fluorinated pyridine derivative in the presence of a suitable catalyst and solvent. For example, refluxing a mixture of pyrazole and 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for 6-fluoro-1H-pyrazolo[3,4-b]pyridine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can produce various functionalized pyrazolopyridine derivatives .
Scientific Research Applications
Synthesis of Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is widely recognized for its utility in synthesizing kinase inhibitors. The presence of the pyrazolo moiety allows for effective hydrogen bonding and π–π stacking interactions, which are crucial for binding to kinase targets. Recent studies have demonstrated that derivatives of 6-fluoro-1H-pyrazolo[3,4-b]pyridine exhibit potent inhibitory activity against various tropomyosin receptor kinases (TRKs), which are implicated in several cancers due to their role in cell proliferation and differentiation .
Key Synthesis Methods
- Scaffold Hopping : This method has been employed to design new TRK inhibitors by modifying the existing pyrazolo[3,4-b]pyridine structure to enhance binding affinity and selectivity.
- Computer-Aided Drug Design (CADD) : CADD techniques have facilitated the rational design of novel compounds with improved biological activity against resistant TRK mutants .
The biological evaluation of 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives has revealed their potential as therapeutic agents. Notably, compounds derived from this scaffold have shown promising results in preclinical models for various cancers.
Case Studies
- Inhibition of TRKA : A series of synthesized pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit TRKA activity. Some compounds displayed nanomolar inhibitory concentrations, indicating strong potential as anticancer agents .
- FGFR Kinase Inhibition : Another study identified substituted 1H-pyrazolo[3,4-b]pyridine derivatives as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis and cancer progression .
Diversity and Structure-Activity Relationship (SAR)
The structural diversity of 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives significantly influences their biological activity. Research has categorized these compounds based on substitution patterns at various positions on the ring system.
Common Substitution Patterns
- Disubstituted Compounds : Approximately 46.83% of reported compounds exhibit a 4,6-disubstituted pattern.
- Monosubstituted Compounds : About 22.04% correspond to 5-monosubstituted structures, with methyl groups being the most common substituent at position C3 .
Pharmaceutical Formulations and Applications
6-Fluoro-1H-pyrazolo[3,4-b]pyridine is not only pivotal in research but also has potential applications in pharmaceutical formulations aimed at treating various malignancies linked to TRK and FGFR pathways.
Commercial Availability
This compound is available through various chemical suppliers in high purity forms suitable for research and development purposes. Its applications extend beyond oncology into areas such as:
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Halogenation : Bromine and iodine (Rows 3–4) enhance molecular weight and reactivity (e.g., cross-coupling suitability), while fluorine improves metabolic stability .
- Bulkier Groups : The naphthyl and trifluoromethyl substituents (Row 5) introduce steric effects and electron-withdrawing properties, influencing target interactions .
Key Observations :
- Fluorine’s Role : The 6-fluoro derivative exhibits broad-spectrum activity, likely due to fluorine’s electronegativity enhancing hydrogen bonding with targets like CDK1 and HIV-1 reverse transcriptase .
- Trifluoromethyl Group : Derivatives with CF₃ (Row 3) show superior anticancer activity (IC₅₀ < 2.1 μM) owing to increased lipophilicity and enzyme inhibition .
- Halogenated Derivatives : Bromine and chlorine (Row 2) improve antimicrobial potency but may reduce solubility .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Properties
Key Observations :
- Lipophilicity : Bromine and iodine increase LogP, reducing aqueous solubility but enhancing membrane permeability .
- Stability : The tetrahydro derivative (Row 4) exhibits prolonged plasma stability due to reduced aromatic oxidation .
- Fluorine Advantage : The 6-fluoro derivative balances moderate LogP and solubility, favoring oral bioavailability .
Biological Activity
6-Fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazole ring fused to a pyridine ring with a fluorine substituent at the 6-position. Its potential as an enzyme inhibitor and receptor modulator makes it a candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial treatments.
The biological activity of 6-fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, which can trigger downstream signaling pathways leading to various biological effects .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 6-fluoro-1H-pyrazolo[3,4-b]pyridine have shown potent antiproliferative effects against several cancer cell lines. A notable study evaluated the cytotoxic activity of these derivatives against human and murine cancer cell lines, revealing significant structure-activity relationships (SARs) that correlate specific substitutions with enhanced potency .
Table 1: Anticancer Activity of 6-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A172 | 0.75 | Induction of apoptosis |
| Compound B | U87MG | 1.20 | Inhibition of tubulin polymerization |
| Compound C | A375 | 2.50 | Modulation of protein kinase signaling |
Inhibition of TBK1
Another significant finding is the identification of certain derivatives as potent TBK1 inhibitors. One such compound demonstrated an IC50 value of 0.2 nM, indicating strong inhibitory activity against TBK1, which is involved in immune response and cancer progression. This compound also exhibited micromolar antiproliferation effects across multiple cancer cell lines, suggesting its potential in immune- and cancer-related drug discovery .
In Vivo Efficacy
In vivo studies have further validated the anticancer potential of these compounds. For example, one study reported that selected pyrazolo[3,4-b]pyridine derivatives significantly inhibited tumor growth in an orthotopic breast cancer mouse model without systemic toxicity. The compounds specifically targeted the implanted tumors and did not interfere with the immune system's functionality .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives. Research has shown that modifications at specific positions on the pyrazolo ring can enhance cytotoxicity and selectivity against cancer cells while minimizing effects on normal cells .
Table 2: Summary of Structure-Activity Relationships
| Substitution Position | Effect on Activity |
|---|---|
| Position 3 | Increased potency |
| Position 5 | Selectivity enhancement |
| Position 7 | Reduced toxicity |
Q & A
Q. Answer :
- NMR spectroscopy : 1H and 13C NMR (including DEPT-135 and 2D experiments like COSY, HSQC, HMBC) confirm regiochemistry and substituent orientation. For example, HMBC cross-peaks between C(6)-SCH3 and C(6) carbon resolve regioisomers .
- X-ray crystallography : Resolves peri-interactions (e.g., phenyl group twisting) and planar alignment of substituents with the pyridine nitrogen .
Advanced: How can regioselective C-H functionalization be achieved in pyrazolo[3,4-b]pyridine systems?
Q. Answer :
- Pd/CuI catalysis : Direct γ-C-H arylation of the pyridine ring using PdCl2(PPh3)2 yields single regioisomers (77% isolated yield) .
- Rh(III)-catalyzed asymmetric alkylation : Enables enantioselective Friedel–Crafts-type cyclization with α,β-unsaturated 2-acyl imidazoles (85–99% ee) .
Data contradiction note : Selectivity varies with catalyst choice; Pd systems favor γ-arylation, while Rh systems enable stereocontrol.
Advanced: What computational approaches predict the bioactivity of 6-fluoro derivatives?
Q. Answer :
- Molecular docking : Used to map interactions with FGFR kinase domains, identifying key hydrogen bonds with hinge regions (e.g., pyridine N1 and fluoro-substituent interactions) .
- Quantum mechanical studies : DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic properties with antioxidant activity, guiding substituent optimization .
Advanced: How are isomeric byproducts addressed during synthesis?
Q. Answer :
- Chromatographic separation : Isomeric mixtures (e.g., 16a/17a) are resolved via silica gel chromatography, validated by distinct HMBC correlations .
- Reaction condition tuning : Using symmetric ketones (e.g., acetone) minimizes isomer formation, whereas unsymmetric ketones require kinetic control .
Advanced: What strategies enable asymmetric synthesis of chiral pyrazolo[3,4-b]pyridines?
Q. Answer :
- Chiral-at-metal Rh(III) complexes : Catalyze enantioselective alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving >85% ee .
- Crystal engineering : Bulky tert-butyl groups at N1 induce steric bias, favoring one enantiomer during crystallization .
Basic: What safety protocols apply to handling fluorinated pyrazolo-pyridines?
Q. Answer :
- Lab handling : Use fume hoods, avoid ignition sources (sparks, open flames), and store at ≤-20°C to prevent decomposition .
- Waste disposal : Fluorinated byproducts require neutralization with Ca(OH)2 before incineration to avoid HF release .
Advanced: How do 6-fluoro derivatives interact with biological targets like FGFR kinases?
Q. Answer :
- Binding mode analysis : Fluoro-substituents enhance hydrophobic interactions with kinase ATP-binding pockets, while pyridine N1 forms critical hydrogen bonds .
- Selectivity profiling : Fluorine’s electronegativity reduces off-target binding to VEGFR and PDGFR, confirmed via kinase inhibition assays .
Advanced: What challenges arise in formulating 6-fluoro derivatives for in vivo studies?
Q. Answer :
- Solubility : Fluorine’s hydrophobicity necessitates co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification) .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation but may increase plasma protein binding, requiring PK/PD balancing .
Advanced: How are reaction mechanisms validated for pyrazolo[3,4-b]pyridine synthesis?
Q. Answer :
- Kinetic isotope effects (KIE) : Deuterated intermediates track rate-determining steps (e.g., cyclocondensation vs. fluorination) .
- Intermediate trapping : Isolation of enamine derivatives (e.g., compound 5) confirms stepwise annulation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
